molecular formula C16H12F3N3O5S B3971267 4-Hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

4-Hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B3971267
M. Wt: 415.3 g/mol
InChI Key: NQSQSODDYSCIEY-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a diazinan-2-one derivative characterized by a nitro-substituted phenyl ring at position 6, a trifluoromethyl group at position 4, and a thiophene-2-carbonyl substituent at position 5.

Properties

IUPAC Name

4-hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O5S/c17-16(18,19)15(25)11(13(23)10-5-2-6-28-10)12(20-14(24)21-15)8-3-1-4-9(7-8)22(26)27/h1-7,11-12,25H,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSQSODDYSCIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound, such as 4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one (), provide a basis for comparative analysis. Key differences include:

  • Substituent Type and Position : The target compound features a 3-nitrophenyl group at position 6, whereas the analog () has a 3-fluorophenyl substituent at position 4. The nitro group is strongly electron-withdrawing, which may enhance polarization and hydrogen-bonding capacity compared to the fluorine atom.
  • Trifluoromethyl Placement : The trifluoromethyl group in the target compound is at position 4, while in the analog, it occupies position 6. This positional difference could alter the molecule’s conformational flexibility and crystal-packing behavior.
  • Crystallographic Data: The analog crystallizes in a triclinic system (space group P1) with cell parameters a = 6.6032 Å, b = 10.4541 Å, c = 12.4906 Å, and angles α = 77.136°, β = 78.940°, γ = 72.839° . Its refinement quality is high (R factor = 0.038, wR = 0.082), achieved using the SHELX software suite . No crystallographic data are available for the target compound, but similar methods (e.g., SHELXL for refinement) would likely apply.

Data Table: Structural and Crystallographic Comparison

Parameter Target Compound 4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one ()
Molecular Formula C₁₆H₁₁F₃N₃O₅S* C₁₆H₁₂F₄N₂O₃S
Molecular Weight ~414.34 388.34
Substituents 3-Nitrophenyl (6), CF₃ (4), Thiophene-2-carbonyl (5) 3-Fluorophenyl (4), CF₃ (6), Thiophene-2-carbonyl (5)
Crystal System N/A Triclinic
Space Group N/A P1
Cell Volume (ų) N/A 795.8
R Factor N/A 0.038
Data-to-Parameter Ratio N/A 15.3

*Calculated based on substituent differences (replacing 3-F with 3-NO₂ in the analog’s formula).

Research Findings and Implications

  • Crystallographic Methodology : The analog’s structure was determined using single-crystal X-ray diffraction with SHELX software (SHELXL for refinement, SHELXS for solution), demonstrating robust data quality (R = 0.038) . This highlights the reliability of SHELX in analyzing complex heterocycles.
  • This could enhance solubility in polar solvents or influence binding interactions in biological systems.
  • Steric and Electronic Differences: The repositioning of the trifluoromethyl group (4 vs. 6) and hydroxy group (4 vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Reactant of Route 2
4-Hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

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